A20 protein - 131553-65-6

A20 protein

Catalog Number: EVT-1520691
CAS Number: 131553-65-6
Molecular Formula: C12H12O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A20 protein, also known as tumor necrosis factor alpha-induced protein 3, is a critical regulator of inflammatory responses and immune signaling. It plays a significant role in modulating various intracellular signaling pathways, particularly those associated with the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. A20 is classified as a deubiquitinating enzyme and an E3 ubiquitin ligase, which allows it to influence the degradation and stability of proteins involved in inflammatory responses.

Source

A20 is primarily expressed in various human tissues, with notable expression in immune cells such as macrophages and B cells. Its expression can be induced by pro-inflammatory cytokines, particularly tumor necrosis factor alpha.

Classification

A20 belongs to a family of proteins known for their roles in ubiquitination and deubiquitination processes. It is classified as a multifunctional protein due to its ability to bind to both K63-linked and linear polyubiquitin chains, exhibiting dual enzymatic activities that regulate immune signaling pathways.

Synthesis Analysis

Methods

The synthesis of A20 can be achieved through recombinant DNA technology. The gene encoding A20 can be cloned into an expression vector, which is then transfected into suitable host cells such as HEK293T or CHO cells for protein production.

Technical Details

  • Cloning: The A20 gene (TNFAIP3) is amplified using polymerase chain reaction and inserted into plasmid vectors.
  • Transfection: The plasmids are introduced into host cells using techniques such as lipofection or electroporation.
  • Protein Expression: Following transfection, the cells are cultured under conditions that promote protein expression, typically involving serum-free media.
  • Purification: A20 can be purified using affinity chromatography techniques, often utilizing tags such as His-tag or FLAG-tag for isolation.
Molecular Structure Analysis

Structure

A20 consists of several functional domains, including an ovarian tumor (OTU) domain responsible for its deubiquitinating activity and a zinc finger domain that facilitates binding to ubiquitin chains. Structural studies have shown that the OTU domain plays a pivotal role in recognizing and cleaving polyubiquitin chains.

Data

  • Molecular Weight: Approximately 50 kDa.
  • Isoforms: Multiple isoforms exist due to alternative splicing, which may influence its functional properties.
Chemical Reactions Analysis

Reactions

A20 participates in several biochemical reactions:

  • Deubiquitination: It removes ubiquitin moieties from target proteins, thereby regulating their stability and activity.
  • Ubiquitination: A20 also has E3 ligase activity that facilitates the addition of ubiquitin chains to specific substrates.

Technical Details

The enzymatic activity of A20 can be measured using in vitro assays that assess its ability to modify ubiquitinated substrates. These assays often involve Western blotting techniques to detect changes in ubiquitination status.

Mechanism of Action

Process

A20 functions primarily by modulating the NF-kappaB signaling pathway. Upon activation by pro-inflammatory signals, A20 is upregulated and acts to inhibit prolonged NF-kappaB activation through:

  1. Deubiquitination of TRAF6: This prevents the downstream activation of NF-kappaB.
  2. Ubiquitination of signaling components: By adding ubiquitin chains to specific proteins, A20 promotes their degradation via the proteasome.

Data

Studies indicate that A20 acts as a negative feedback regulator; its expression is induced by NF-kappaB signaling itself, creating a self-regulatory loop that prevents excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: A20 is soluble in physiological buffers commonly used in biochemical assays.
  • Stability: The protein is relatively stable under physiological conditions but may degrade under prolonged exposure to heat or extreme pH levels.

Chemical Properties

A20 exhibits both hydrophilic and hydrophobic characteristics due to its diverse amino acid composition, which influences its interactions with other proteins and substrates.

Applications

Scientific Uses

A20 has significant implications in various fields:

  • Immunology: Understanding A20's role in immune regulation can help develop therapies for autoimmune diseases where dysregulation occurs.
  • Cancer Research: Given its involvement in cell survival pathways, A20 may serve as a target for cancer therapies aimed at modulating immune responses.
  • Viral Infections: Research indicates that viral proteins may interact with A20, suggesting potential avenues for antiviral drug development.
Introduction to A20 Protein

Historical Discovery and Nomenclature

A20 was first identified in 1990 as a Tumor Necrosis Factor (TNF)-inducible gene in human umbilical vein endothelial cells. The name "A20" derives from its identification as the 20th cDNA clone isolated from TNFα-stimulated cells. Early functional studies revealed its cytoprotective role, as A20 expression protected cells from TNF-induced cytotoxicity. Gene knockout studies in 2000 established its non-redundant physiological importance when A20-deficient mice exhibited neonatal lethality due to uncontrolled multiorgan inflammation and cachexia, cementing its status as a master regulator of immune homeostasis [1] [6] [10].

Molecular Structure and Biochemical Features

A20 is a 790-amino acid protein with a modular domain architecture that enables its ubiquitin-editing functions. The N-terminal ovarian tumor (OTU) domain confers deubiquitinase activity, while seven C-terminal zinc finger (ZnF) domains facilitate ubiquitin binding and E3 ligase activities. This structural configuration allows A20 to recognize, remove, and modify ubiquitin chains on substrate proteins, thereby terminating signaling cascades [3] [4] [8].

Table 1: Functional Domains of A20 Protein

DomainPositionKey ResiduesPrimary Functions
OTU1-370Cys103K63/K48 deubiquitination
ZnF4590-625Cys624, Cys627Ubiquitin binding, E3 ligase activity
ZnF7751-790Multiple Cys/HisUbiquitin binding, IKK inhibition
ZnF1-3,5-6VariousCys/His pairsProtein interactions, regulatory roles

OTU Domain and Deubiquitinase Activity

The OTU domain (residues 1-370) houses a catalytic cysteine residue (Cys103) essential for deubiquitinase (DUB) activity. Unlike classical DUBs, A20 exhibits linkage-specific polyubiquitin chain editing, preferentially cleaving lysine 63 (K63)-linked and lysine 48 (K48)-linked ubiquitin chains from substrates like RIPK1 (Receptor-interacting protein kinase 1) and TRAF6 (TNF receptor-associated factor 6). Structural analyses reveal that the OTU domain forms a catalytic groove that positions ubiquitin for nucleophilic attack by Cys103. Oxidation of Cys103 to cysteine sulfenic acid reversibly inactivates DUB function, providing a redox-sensitive regulatory mechanism during inflammation [2] [3] [7].

Notably, knock-in mice expressing catalytically inactive A20 (C103A mutation) develop enhanced sensitivity to colitis and TNF-induced inflammation, confirming the physiological relevance of DUB activity. However, these mice survive to adulthood unlike A20-null mice, indicating that non-catalytic mechanisms also contribute to A20's anti-inflammatory functions [7] [8].

Zinc Finger Motifs and Ubiquitin Ligase Activity

The C-terminal zinc finger domain comprises seven distinct zinc finger (ZnF) motifs, with ZnF4 (residues 590-625) being particularly critical. ZnF4 contains a ubiquitin-binding loop structurally analogous to the NZF domain in Rabex-5, enabling recognition of K63-linked and linear (M1-linked) ubiquitin chains. Mutations in ZnF4 ubiquitin-binding residues (e.g., C624A/C627A) disrupt A20's recruitment to ubiquitinated signaling complexes like the TNF receptor complex [4] [8] [9].

Beyond ubiquitin binding, ZnF4 also exhibits E3 ubiquitin ligase activity that assembles K48-linked polyubiquitin chains on substrates. This activity requires coordination with specific E2 enzymes (Ubc5/Ubc13). The dual functionality of ZnF4 enables A20 to sequentially deubiquitinate substrates with K63 chains (via OTU domain) and subsequently conjugate K48 chains targeting them for proteasomal degradation—a process termed "ubiquitin editing" [8] [10].

Table 2: Functional Classification of A20 Zinc Fingers

Zinc FingerUbiquitin BindingE3 Ligase ActivityOther Functions
ZnF1NoNoUnknown
ZnF2NoNoA20 dimerization
ZnF3NoNoUnknown
ZnF4Yes (K63/M1 chains)Yes (with E2)Substrate recruitment
ZnF5WeakNoUnknown
ZnF6NoNoUnknown
ZnF7Yes (linear/K63)NoIKK inhibition

Ubiquitin-Binding Domains (UBDs)

Beyond ZnF4, A20 contains multiple ubiquitin-sensing modules. ZnF7 binds linear (M1-linked) and K63-linked polyubiquitin chains via a surface distinct from ZnF4. This domain is essential for A20 to inhibit IκB kinase (IKK) activation by preventing TAK1-mediated phosphorylation of IKKγ. Additionally, the OTU domain harbors a secondary ubiquitin-binding site adjacent to its catalytic cleft, enabling simultaneous binding to substrate-conjugated ubiquitin and free ubiquitin during chain editing [4] [9] [10].

The combinatorial action of these UBDs allows A20 to recognize diverse ubiquitin signals with high avidity. For example, ZnF4 and ZnF7 can cooperatively engage polyubiquitin chains, while the OTU domain binds ubiquitin moieties being cleaved. This multi-domain engagement enables A20 to processively edit ubiquitin chains on substrates like RIP1 in TNF receptor signaling complexes [8] [9].

Evolutionary Conservation Across Species

A20 exhibits remarkable evolutionary conservation from cnidarians to mammals, underscoring its fundamental role in immune regulation. The ancestral A20 homolog emerged in cnidarians (e.g., corals, jellyfish) with conserved OTU and ZnF domains. Vertebrate A20 orthologs share >90% amino acid identity in critical functional domains, including the catalytic OTU residue Cys103 and ZnF4 ubiquitin-binding residues [6] [10].

Functional conservation is evidenced by several key observations:

  • Domain preservation: All vertebrate orthologs retain the seven ZnF architecture, with ZnF4 and ZnF7 maintaining ubiquitin-binding functions across species.
  • Expression dynamics: Like human A20, mouse and zebrafish A20 are rapidly induced by NF-κB-activating stimuli (TNF, LPS), forming a conserved negative feedback loop.
  • Immune regulation: A20 deletion in mice, zebrafish, and Drosophila causes hyperinflammatory phenotypes due to unchecked NF-κB signaling, confirming its ancient role in immune homeostasis [6] [10].

Table 3: Evolutionary Conservation of A20 Functional Domains

Organism GroupRepresentative SpeciesOTU Domain ConservationZnF4 ConservationImmune Function
CnidariansNematostella vectensisPresent (primitive)AbsentUnknown
InsectsDrosophila melanogasterPresentPartialNF-κB regulation
Teleost fishDanio rerio (zebrafish)>85% identity to human>90% identityTNF signaling control
MammalsMus musculus95% identity to human98% identityPrevents autoimmunity

Notably, human disease-associated mutations (e.g., C103A in OTU, C624A/C627A in ZnF4) disrupt conserved residues, and their introduction into mouse models recapitulates human inflammatory diseases. This functional conservation validates animal models for studying A20-related pathologies [5] [8] [10].

Properties

CAS Number

131553-65-6

Product Name

A20 protein

Molecular Formula

C12H12O3

Synonyms

A20 protein

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